1,8-Naphthyridine-2,7-diol
Overview
Description
Synthesis Analysis
The synthesis of 1,8-Naphthyridine-2,7-diol and its derivatives has been explored through various methods. A notable approach includes the simple and efficient synthesis of 2,7-difunctionalized-1,8-naphthyridines, showcasing methods for synthesizing difunctionalized naphthyridines with good yields. This includes the development of novel methods for synthesizing 2,7-diamino-1,8-naphthyridine, indicating an improved and milder synthesis approach (Goswami et al., 2005). Another synthesis route elaborates 1,8-naphthyridine-2,7-dicarboxaldehyde into novel 2,7-dimethylimine derivatives, highlighting the versatility of naphthyridine derivatives in synthesis (Vu et al., 2002).
Molecular Structure Analysis
The molecular structure of 1,8-Naphthyridine-2,7-diol derivatives has been characterized through various analytical techniques. For instance, the structural characterization of di(2-amino-5-methyl-1,8-naphthyridin-1-ium-7-carboxylato)dichlorocuprate(II) dihydrate has provided insights into the coordination environment and molecular geometry around metal ions in naphthyridine-based complexes, revealing a six-coordination by nitrogen and oxygen atoms (Jin et al., 2007).
Chemical Reactions and Properties
1,8-Naphthyridine-2,7-diol undergoes various chemical reactions, offering a pathway to a wide range of derivatives. The ruthenium-catalyzed enantioselective hydrogenation of 1,8-naphthyridine derivatives, for example, is a significant reaction that highlights the potential of these compounds in asymmetric synthesis, leading to chiral heterocyclic building blocks with high enantiomeric excess (Ma et al., 2016).
Physical Properties Analysis
The physical properties of 1,8-Naphthyridine-2,7-diol derivatives, such as thermal stability and crystallinity, have been extensively studied. A series of 4,8-substituted 1,5-naphthyridines demonstrated high phase transition temperatures and robust thermal properties, indicating their potential for use in high-performance materials (Wang et al., 2012).
Chemical Properties Analysis
The chemical properties of 1,8-Naphthyridine-2,7-diol and its derivatives are diverse, with applications ranging from catalysis to material science. The metal-free hydrogenation of 2,7-disubstituted 1,8-naphthyridines using borane catalysts under mild conditions is an example of the chemical versatility of these compounds, achieving high yields and enantioselectivity in some cases (Wang et al., 2016).
Scientific Research Applications
DNA Sequencing and Watson-Crick Base Pair Reading : 1,8-Naphthyridine-2,7-diamine, a related compound, has shown potential as a universal DNA base pair reader for sequencing by electron tunneling, capable of generating distinguishable signatures for each base pair (Liang, Lindsay, & Zhang, 2012).
Therapeutic and Medicinal Applications : 1,8-Naphthyridine derivatives have been identified for their potential in treating various diseases, including neurodegenerative and immunomodulatory disorders. They show diverse biological activities like antimicrobial, anti-psychotic, anti-depressant, anti-convulsant, anti-Alzheimer's, anti-cancer, analgesic, anti-inflammatory, and antioxidant properties (Mithula et al., 2021; Ojha et al., 2020; Madaan et al., 2015).
Dimetal Chemistry : These compounds are used in dimetal chemistry for diverse applications, including metal-metal distance modulation, cyclometalation, and creating novel unsupported iridium(II) dimers (Bera, Sadhukhan, & Majumdar, 2009).
Catalysis and Pharmaceutical Synthesis : Bimacrocyclic pyridines and 1,8-naphthyridines exhibit high basicity and are used in base-catalyzed reactions, such as alcohol addition to diphenylketene, relevant in pharmaceutical synthesis (Liebig & Lüning, 2014).
Insecticidal Properties : Certain 1,8-naphthyridine derivatives have shown excellent insecticidal activity against cowpea aphids, suggesting their potential use as insecticidal structures (Hou, Jing, & Shao, 2017).
Chemical Synthesis and Modification : Various methods have been developed for the synthesis and modification of 1,8-naphthyridine derivatives, including palladium-catalyzed amidation and Suzuki-Miyaura reactions, which are critical in creating novel compounds with desired properties (Ligthart et al., 2006; Ehlers et al., 2013).
Asymmetric Hydrogenation and Catalysis : Ruthenium complexes have been utilized for the asymmetric hydrogenation of 1,8-naphthyridine derivatives, proving useful in the synthesis of biologically active molecules (Ma et al., 2016; Lautens & Yamamoto, 2016).
Electrochemical Properties : 1,8-Naphthyridine derivatives, particularly those complexed with metals like ruthenium, have shown promising electrochemical properties, useful in various chemical reactions and material synthesis (Collin et al., 1990).
Semiconductor Material Design : The strong halogen bond in naphthyridine derivatives has been highlighted as a valuable tool in the design and synthesis of organic semiconductor materials, enabling the creation of layered structures and facilitating electron or hole conductivity (Zhang & Wang, 2021).
properties
IUPAC Name |
1,8-dihydro-1,8-naphthyridine-2,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-6-3-1-5-2-4-7(12)10-8(5)9-6/h1-4H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJALSNRALPCDMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=C1C=CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70413289 | |
Record name | 1,8-NAPHTHYRIDINE-2,7-DIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70413289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Naphthyridine-2,7-diol | |
CAS RN |
49655-93-8 | |
Record name | 1,8-NAPHTHYRIDINE-2,7-DIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70413289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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